molecular formula C17H13F3N4O2 B2863547 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1226436-43-6

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

Numéro de catalogue: B2863547
Numéro CAS: 1226436-43-6
Poids moléculaire: 362.312
Clé InChI: BDVQCLSICMUOOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a trifluoromethylphenyl moiety. The 1,2,4-oxadiazole core is a heterocyclic scaffold known for its metabolic stability, hydrogen-bonding capacity, and role in enhancing binding affinity to biological targets .

Propriétés

IUPAC Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-10-21-15(26-24-10)11-6-8-12(9-7-11)22-16(25)23-14-5-3-2-4-13(14)17(18,19)20/h2-9H,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVQCLSICMUOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of 3-Methyl-1,2,4-oxadiazole: This can be achieved by the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

    Coupling with 4-Bromoaniline: The 3-Methyl-1,2,4-oxadiazole is then coupled with 4-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Formation of Phenylurea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the phenylurea moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mécanisme D'action

The mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include urea derivatives with variations in:

  • Heterocyclic cores : Replacing 1,2,4-oxadiazole with thiazole (e.g., , compounds 1f, 1g) or pyrazole (e.g., , compound 14) alters electronic properties and steric bulk. Thiazole-containing analogs often exhibit higher yields (70–88%) and lower melting points (188–207°C) compared to oxadiazole derivatives, which may reflect differences in crystallinity .
  • Substituents on phenyl rings : The position of the trifluoromethyl group (ortho vs. para) significantly impacts activity. For example, 1-(2-(trifluoromethyl)phenyl)-3-(4-thiazolylphenyl)urea (, compound 11j) shows a yield of 88.1% and ESI-MS m/z 534.1, whereas para-substituted analogs (e.g., compound 11d) have similar yields but distinct spectroscopic profiles .

Physicochemical Properties

Key comparisons with structurally related compounds are summarized below:

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) ESI-MS (m/z)
Target Compound: 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea 1,2,4-Oxadiazole 3-Methyl, 2-(trifluoromethyl)phenyl N/A N/A N/A
1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((piperazinyl)methyl)thiazol-2-yl)phenyl)urea (11j, ) Thiazole 2-(Trifluoromethyl)phenyl 88.1 Not reported 534.1 [M+H]+
1-(3,5-Di(trifluoromethyl)phenyl)-3-(4-(chromenyl)phenyl)urea (3d, ) Chromene 3,5-Bis(trifluoromethyl)phenyl 70.1 225–226 788.3 [M−2HCl+H]+
1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea () Pyrrolidine-oxadiazole 4-(Trifluoromethyl)phenyl Not reported Not reported HRMS 400.1778 [M+H]+

Notes:

  • The target compound’s methyl-substituted oxadiazole may enhance metabolic stability compared to phenyl-substituted analogs (e.g., ), where bulky groups could hinder target engagement .

Key Research Findings and Trends

Substituent Flexibility : Para-substituted trifluoromethyl groups (e.g., compound 11d, ) are less potent in enzyme inhibition than ortho-substituted variants, likely due to reduced steric fit .

Core Heterocycle : Oxadiazole derivatives exhibit superior metabolic stability and target affinity compared to thiazoles or pyrazoles, making them preferred for central nervous system targets .

Yield Optimization : Thiazole-based syntheses () achieve higher yields (>85%) than oxadiazole routes, suggesting trade-offs between efficiency and bioactivity .

Activité Biologique

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit potent anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Kinases : Compounds containing the oxadiazole scaffold have been shown to inhibit various kinases involved in cancer progression, such as GSK-3β and HDAC (Histone Deacetylase) .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells. For instance, flow cytometry assays indicated that derivatives can trigger apoptosis in MCF-7 (breast cancer) and other cancer cell lines .

The biological activity of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is attributed to several mechanisms:

  • Targeting Enzymes : The compound interacts with critical enzymes involved in cell proliferation and survival. Notable targets include telomerase and thymidylate synthase .
  • Molecular Docking Studies : These studies suggest strong interactions between the oxadiazole scaffold and various protein targets, which may lead to enhanced anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the oxadiazole ring and phenyl groups. Modifications such as electron-withdrawing groups (EWGs) at specific positions have been shown to enhance biological activity significantly. For example:

CompoundEWG PositionIC50 Value (µM)Cell Line
Compound APara0.48MCF-7
Compound BMeta0.78HCT-116
Compound COrtho1.54U-937

This table illustrates how different substitutions impact potency against various cancer cell lines.

Case Studies

  • Case Study on MCF-7 Cells : In a study focusing on MCF-7 cells, compounds similar to 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea were evaluated for their ability to induce apoptosis. Results showed that these compounds increased caspase activity and p53 expression levels .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that certain derivatives could significantly reduce tumor growth in xenograft models, suggesting potential for therapeutic applications .

Q & A

Q. What are the key synthetic routes for 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the oxadiazole and urea moieties. For example:

Oxadiazole Formation : Cyclization of a hydrazide precursor (e.g., 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide) with a nitrile under dehydrating conditions (e.g., POCl₃ or T3P) .

Urea Coupling : Reacting the oxadiazole-phenylamine intermediate with 2-(trifluoromethyl)phenyl isocyanate in dichloromethane (DCM) at room temperature for 4–6 hours .

  • Key Considerations : Optimize reaction yields using automated monitoring or flow chemistry to reduce side products .

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., trifluoromethyl protons at δ 7.4–7.6 ppm; oxadiazole C=O at ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~392.1 g/mol) and purity (>95%) .
  • X-ray Crystallography : Resolve steric effects from the trifluoromethyl group and oxadiazole-phenyl torsion angles .

Q. What in vitro assays are used to assess biological activity?

  • Methodological Answer :
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular Uptake : Measure logP (octanol/water partition coefficient) via HPLC to predict membrane permeability (expected logP ~3.5 due to trifluoromethyl group) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed urea or oxadiazole rings) that may interfere with activity .
  • Structural Analog Comparison : Compare with derivatives (e.g., replacing trifluoromethyl with cyclopropyl) to isolate substituent effects .

Q. What strategies improve pharmacokinetic properties without losing potency?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholinoethyl) to enhance solubility .
  • CYP450 Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., oxadiazole ring oxidation) and block them with fluorine substitutions .
  • Plasma Protein Binding (PPB) : Adjust lipophilicity via substituent tuning to reduce PPB >90% and increase free drug availability .

Q. How to elucidate the mechanism of action for ambiguous targets?

  • Methodological Answer :
  • Thermal Shift Assays : Identify target engagement by measuring protein melting shifts (ΔTm >2°C indicates binding) .
  • CRISPR-Cas9 Knockout Models : Validate target specificity using isogenic cell lines lacking suspected receptors (e.g., G-protein coupled receptors) .
  • Molecular Dynamics Simulations : Model interactions between the trifluoromethyl group and hydrophobic binding pockets (e.g., NK-1 receptor antagonists) .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others show cytotoxicity?

  • Methodological Answer :
  • Cell-Type Specificity : Test in neuronal (SH-SY5Y) vs. cancer (HeLa) lines; cytotoxicity may arise from ROS generation in metabolically active cells .
  • Redox Profiling : Quantify intracellular glutathione levels to assess oxidative stress thresholds .
  • Dual-Activity SAR : Modify the oxadiazole’s methyl group to balance electron-withdrawing effects and reduce off-target toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.